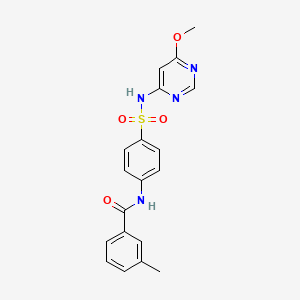![molecular formula C11H11BrN2 B2732310 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 23046-69-7](/img/structure/B2732310.png)
6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Vue d'ensemble
Description
La 6-Bromo-2,3,4,9-tétrahydro-1H-β-carboline est un dérivé de la β-carboline, une classe de composés reconnus pour leurs diverses activités biologiques. Ce composé est caractérisé par la présence d'un atome de brome en position 6 de la structure de la tétrahydro-β-carboline. Les β-carbolines sont connues pour leurs propriétés pharmacologiques, notamment leur rôle d'inhibiteurs de la monoamine oxydase et leurs applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 6-Bromo-2,3,4,9-tétrahydro-1H-β-carboline implique généralement la bromation de la 2,3,4,9-tétrahydro-1H-β-carboline. Cela peut être réalisé par différentes méthodes, notamment l'utilisation de brome ou de N-bromosuccinimide (NBS) comme agents bromants. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le chloroforme, sous des conditions de température contrôlées .
Méthodes de Production Industrielle
La production industrielle de la 6-Bromo-2,3,4,9-tétrahydro-1H-β-carboline peut impliquer des processus de bromation à grande échelle utilisant des systèmes automatisés pour assurer la cohérence et l'efficacité. L'utilisation de réacteurs à flux continu peut améliorer la sécurité et la capacité d'adaptation du processus de bromation .
Analyse Des Réactions Chimiques
Types de Réactions
La 6-Bromo-2,3,4,9-tétrahydro-1H-β-carboline subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir la tétrahydro-β-carboline en son dérivé β-carboline correspondant.
Réduction : Les réactions de réduction peuvent saturer davantage le composé, conduisant à des dérivés totalement hydrogénés.
Substitution : L'atome de brome en position 6 peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et Conditions Communes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone est une méthode typique.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux Produits Formés
Oxydation : Dérivés de la β-carboline.
Réduction : Dérivés de la β-carboline totalement hydrogénés.
Substitution : Divers dérivés de la β-carboline substitués en fonction du nucléophile utilisé.
4. Applications de Recherche Scientifique
La 6-Bromo-2,3,4,9-tétrahydro-1H-β-carboline a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur de la monoamine oxydase, qui peut affecter les niveaux de neurotransmetteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment ses propriétés anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs
5. Mécanisme d'Action
Le mécanisme d'action de la 6-Bromo-2,3,4,9-tétrahydro-1H-β-carboline implique son interaction avec les enzymes de la monoamine oxydase. En inhibant ces enzymes, le composé peut augmenter les niveaux de neurotransmetteurs tels que la sérotonine et la dopamine dans le cerveau. Cette action est similaire à celle d'autres β-carbolines et contribue à ses effets thérapeutiques potentiels .
Applications De Recherche Scientifique
6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a monoamine oxidase inhibitor, which can affect neurotransmitter levels.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters such as serotonin and dopamine in the brain. This action is similar to other beta-carbolines and contributes to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés Similaires
Tryptoline (2,3,4,9-tétrahydro-1H-β-carboline) : Un dérivé naturel de la β-carboline avec des propriétés pharmacologiques similaires.
Harmane : Un autre dérivé de la β-carboline connu pour ses effets psychoactifs.
Norharmane : Une β-carboline avec des propriétés neuroprotectrices potentielles.
Unicité
La 6-Bromo-2,3,4,9-tétrahydro-1H-β-carboline est unique en raison de la présence de l'atome de brome, qui peut influencer sa réactivité et son activité biologique. Cette substitution peut renforcer son potentiel en tant qu'agent thérapeutique et fournir une base pour d'autres modifications chimiques .
Propriétés
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVTUWSFMYRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23046-69-7 | |
| Record name | 6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT7SEK4C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


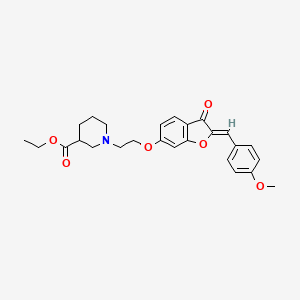

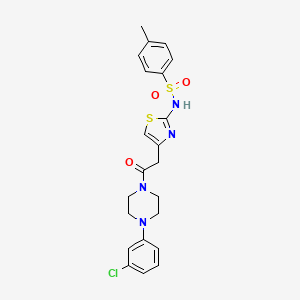
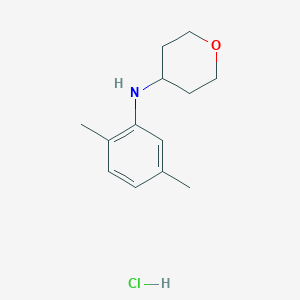
![ethyl 5-[2-(3-methoxybenzamido)benzoyloxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2732239.png)

![6-ethoxy-3-(4-methoxybenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732242.png)
![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2732243.png)
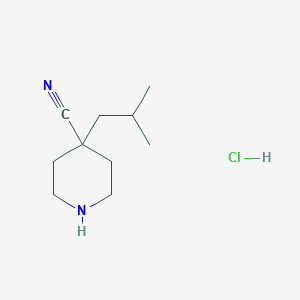

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)


